N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Catalog No.
S2717343
CAS No.
1257547-28-6
M.F
C19H17ClN2O
M. Wt
324.81
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acet...

CAS Number

1257547-28-6

Product Name

N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-phenyl-2-pyrrol-1-ylacetamide

Molecular Formula

C19H17ClN2O

Molecular Weight

324.81

InChI

InChI=1S/C19H17ClN2O/c20-17-11-5-4-10-16(17)14-21-19(23)18(22-12-6-7-13-22)15-8-2-1-3-9-15/h1-13,18H,14H2,(H,21,23)

InChI Key

AVPBYIJGRYENRA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=CC=C2Cl)N3C=CC=C3

solubility

not available

Medicinal Chemistry

Application Summary: In medicinal chemistry, this compound is explored for its potential as a bioactive scaffold due to its pyrrolopyrazine structure, which is known for a wide range of biological activities .

Methods of Application: Synthetic routes for derivatives of pyrrolopyrazine, such as cyclization and cycloaddition, are employed. These methods involve complex chemical reactions to produce various derivatives with potential biological activities .

Results and Outcomes: Derivatives have shown promise in antibacterial, antifungal, and antiviral activities. Specific derivatives exhibited more activity on kinase inhibition, which is crucial for developing new treatments for diseases .

Antimicrobial Research

Application Summary: The compound’s derivatives are investigated for their antimicrobial properties, particularly against drug-resistant bacterial infections .

Methods of Application: Experimental procedures include in vitro antimicrobial activity tests, such as disk diffusion and serial dilution methods, to determine the efficacy of the synthesized compounds .

Results and Outcomes: Some derivatives have been identified as potent compounds against tested strains, showing significant potential as novel antibacterial agents .

Antioxidant Research

Application Summary: Research in this field focuses on the antioxidant properties of the compound’s derivatives, which are crucial in combating oxidative stress-related diseases .

Methods of Application: Compounds are synthesized through condensation reactions and then characterized using spectroscopic methods. They are subsequently tested for antioxidant activity using assays like FRAP and DPPH .

Results and Outcomes: Several derivatives displayed considerable antioxidant activity, with some showing remarkable activity at low concentrations compared to standards .

Antitumor Activity

Application Summary: The compound’s derivatives are evaluated for their potential antitumor activity, particularly against liver carcinoma cell lines .

Methods of Application: Derivatives are synthesized and their structures confirmed via elemental analysis and spectral data. They are then assessed for antitumor activity using in vitro assays .

Results and Outcomes: Certain pyridine derivatives have shown promising antitumor activity, with IC50 values indicating their efficacy compared to reference drugs like doxorubicin .

Drug Synthesis

Application Summary: This compound is utilized in the synthesis of new drugs due to its versatile heterocyclic structure that can be modified to enhance biological activity .

Methods of Application: Synthetic methods include various chemical reactions to create novel derivatives with potential pharmacological activities .

Results and Outcomes: The synthesized derivatives exhibit a range of biological activities, including antibacterial and anti-inflammatory effects, which are beneficial for drug development .

Computational Chemistry

Application Summary: In computational chemistry, the compound’s derivatives are subjected to molecular docking studies to predict their interaction with biological targets .

Methods of Application: In silico studies involve computational methods to simulate the docking of the compound’s derivatives with proteins or enzymes of interest .

Results and Outcomes: Molecular docking results have shown that certain derivatives have a high binding affinity to target proteins, suggesting their potential as therapeutic agents .

Neuropharmacology

Application Summary: In neuropharmacology, derivatives of this compound are studied for their potential effects on the central nervous system, particularly for the treatment of neurodegenerative diseases .

Methods of Application: The derivatives are tested in vitro and in vivo for neuroprotective activities. Methods include neuronal cell cultures and animal models to assess neurodegeneration and cognitive functions .

Results and Outcomes: Some derivatives have shown promising results in protecting neuronal cells from oxidative stress and reducing symptoms in animal models of neurodegenerative diseases .

Agricultural Chemistry

Application Summary: This compound’s derivatives are explored as potential agrochemicals, particularly as fungicides and insecticides .

Methods of Application: Derivatives are synthesized and tested against various plant pathogens and pests. The efficacy is measured through bioassays and field trials .

Results and Outcomes: Certain derivatives have demonstrated effective control of specific plant diseases and pests, with low toxicity to non-target organisms .

Material Science

Methods of Application: Synthesis of derivatives is followed by their incorporation into materials. Their properties are characterized using techniques like NMR, IR, and UV-Vis spectroscopy .

Results and Outcomes: Derivatives have been incorporated into materials that exhibit desirable electronic properties, such as conductivity and luminescence .

Peptidomimetics

Application Summary: The compound serves as a core structure in the design of peptidomimetics, which mimic the structure and function of peptides .

Methods of Application: Synthetic strategies involve the creation of peptidomimetics with the pyrrolopyrazine core, which are then tested for biological activity .

Results and Outcomes: Newly generated peptidomimetics have shown potential in interacting with biological targets, offering new avenues for drug development .

Catalysis

Application Summary: Derivatives of the compound are investigated as catalysts in various chemical reactions, aiming to improve efficiency and selectivity .

Methods of Application: The derivatives are used as catalysts in organic synthesis reactions. Their performance is evaluated based on reaction yield and time .

Results and Outcomes: Some derivatives have been found to catalyze reactions with high yield and selectivity, making them valuable for industrial applications .

Environmental Chemistry

Application Summary: Research in environmental chemistry involves using the compound’s derivatives to remove pollutants from water and soil .

Methods of Application: Derivatives are tested for their ability to adsorb or degrade pollutants. Techniques include batch adsorption studies and degradation assays .

Results and Outcomes: Certain derivatives have shown effectiveness in removing heavy metals and organic pollutants, contributing to environmental remediation efforts .

N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound classified under the acetamide category. Its molecular formula is C15H15ClN2OC_{15}H_{15}ClN_2O with a molecular weight of approximately 310.8 g/mol. The structure features a pyrrole ring, which is known for its role in various biological activities, and a 2-chlorobenzyl group that may influence its reactivity and interaction with biological targets . The compound exhibits a complex arrangement of functional groups that contribute to its potential pharmacological properties.

The chemical behavior of N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can be explored through various reactions typical of amides and substituted aromatic compounds. It may undergo:

  • Nucleophilic substitution reactions: The presence of the chlorine atom on the benzyl moiety can facilitate nucleophilic attacks, leading to the formation of new derivatives.
  • Hydrolysis: In the presence of water and acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Oxidation reactions: The pyrrole ring can be oxidized under certain conditions, potentially altering its biological activity.

Preliminary studies suggest that N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide may exhibit significant biological activities, including:

  • Antimicrobial properties: Compounds containing pyrrole rings are often associated with antimicrobial effects, which may extend to this compound.
  • Anti-inflammatory effects: Some derivatives of similar structures have shown potential in reducing inflammation, indicating possible therapeutic applications.
  • Cytotoxicity against cancer cells: Initial evaluations may reveal cytotoxic effects against various cancer cell lines, warranting further investigation into its antitumor potential .

The synthesis of N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions:

  • Formation of the pyrrole derivative: This can be achieved through cyclization reactions involving appropriate precursors.
  • Acetylation: The pyrrole compound is acetylated using acetic anhydride or acetyl chloride to introduce the acetamide functionality.
  • Benzyl substitution: The introduction of the 2-chlorobenzyl group can be performed via nucleophilic substitution or coupling reactions with suitable chlorobenzyl derivatives.

These methods often require careful control of reaction conditions to optimize yield and purity .

N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide holds potential applications in various fields:

  • Pharmaceutical development: Due to its promising biological activities, it could serve as a lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Chemical research: Its unique structure makes it a candidate for studying structure-activity relationships in medicinal chemistry.
  • Agricultural chemistry: If found effective against microbial pathogens, it could be explored as a biopesticide or fungicide.

Interaction studies are crucial for understanding how N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide interacts with biological systems:

  • Molecular docking studies: These studies can predict how the compound binds to specific biological targets, such as enzymes or receptors, providing insights into its mechanism of action.
  • In vitro assays: Evaluating its effects on various cell lines can help determine its efficacy and safety profile.

Such studies are essential for assessing the compound's potential as a therapeutic agent .

N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)acetamideLacks phenyl groupMay exhibit different biological activity due to structural differences
N-(4-methoxybenzyl)-2-(1H-pyrrol-1-yl)acetamideContains methoxy groupPotentially different pharmacokinetics compared to chlorinated variants
N-(3-chlorophenethyl)-2-(1H-pyrrol-1-yl)acetamideContains phenethyl groupVariation in binding affinity due to different substituents

The uniqueness of N-(2-chlorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide lies in its specific combination of functional groups and structural features, which may confer distinct biological properties not found in its analogs.

XLogP3

3.9

Dates

Last modified: 08-16-2023

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